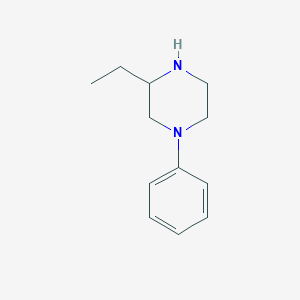
3-Ethyl-1-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-1-phenylpiperazine is a chemical compound with the molecular formula C12H18N2 and a molecular weight of 190.29 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of phenylpiperazine derivatives, which includes this compound, has been reported in the literature . These derivatives were synthesized through sequential reactions consisting of the sulfonylation of 2-substituted 4-methylaniline with chlorosulfonic acid, reduction with red phosphorus and iodine, alkylation by alkyl halide, cyclization with bis(2-chloroethyl)amine hydrochloride, and N-substitution reaction of phenylpiperazines with various reagents .Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring, which is a heterocyclic amine, with an ethyl group and a phenyl group attached .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as density, melting point, and boiling point are not available in the search results .科学的研究の応用
Antidepressant and Anxiolytic Properties
Research on phenylpiperazine derivatives, including 3-Ethyl-1-phenylpiperazine, has shown promising applications in the field of neuropsychopharmacology. Studies have demonstrated the antidepressant and anxiolytic-like effects of these compounds through their interaction with serotonin receptors. For example, Pytka et al. (2015) explored the pharmacological properties of two phenylpiperazine derivatives, revealing their potent antidepressant-like activity and anxiolytic-like properties in animal models. These findings suggest the potential of this compound derivatives in developing new therapeutic agents for mental health disorders (Pytka et al., 2015).
Enantioseparation and Chiral Recognition
The enantioseparation of phenylpiperazine derivatives, including this compound, has been extensively studied due to its significance in creating enantiomerically pure compounds for pharmacological use. Dungelová et al. (2004) conducted a thermodynamic study on the high-performance liquid chromatography (HPLC) separation of some enantiomers of phenylcarbamic acid derivatives, highlighting the enthalpy-driven chiral recognition mechanism. This research underlines the importance of understanding the physicochemical properties of phenylpiperazine derivatives for their application in drug development and synthesis (Dungelová et al., 2004).
Electrochemical Synthesis
The electrochemical synthesis of phenylpiperazine derivatives presents an environmentally friendly and efficient approach to obtaining these compounds. Nematollahi and Amani (2011) demonstrated a reagent-less electrochemical method for synthesizing new phenylpiperazine derivatives, emphasizing the method's high atom economy and the generation of safe waste. This approach offers a green alternative to traditional synthesis methods, potentially streamlining the production of phenylpiperazine-based compounds for scientific research and pharmaceutical applications (Nematollahi & Amani, 2011).
Tuberculostatic Activity
The exploration of phenylpiperazine derivatives for their tuberculostatic activity has yielded significant findings. Foks et al. (2005) synthesized new heterocyclic compounds using 1,1-bis-methylthio-2-nitro-ethene and 1-phenylpiperazine, which were tested for their in vitro tuberculostatic activity. This study highlights the potential of phenylpiperazine derivatives in contributing to the treatment of tuberculosis, offering a novel avenue for therapeutic intervention (Foks et al., 2005).
Safety and Hazards
作用機序
Target of Action
It is known that piperazine derivatives, to which 3-ethyl-1-phenylpiperazine belongs, have a broad range of pharmacological properties
Mode of Action
Piperazine derivatives have been shown to interact with their targets in various ways, leading to a range of biological effects . The specific interactions and resulting changes caused by this compound remain to be elucidated.
Biochemical Pathways
Phenylpiperazine derivatives have been shown to suppress proliferation and induce apoptosis in human cervical cancer hela cells through oxidative stress mediated intrinsic mitochondrial pathway
Result of Action
Related compounds have been shown to have anti-proliferative effects and induce apoptosis in certain cell lines
生化学分析
Cellular Effects
The cellular effects of 3-Ethyl-1-phenylpiperazine are not well-studied. Some piperazine derivatives have been shown to have effects on cells. For example, certain piperazine derivatives have been found to suppress proliferation and induce apoptosis in human cervical cancer HeLa cells
Molecular Mechanism
Piperazine is a weak base with two pKb of 5.35 and 9.73 at 25 °C This suggests that it may interact with other molecules in the body in a pH-dependent manner
Metabolic Pathways
Piperazines can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts
特性
IUPAC Name |
3-ethyl-1-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-11-10-14(9-8-13-11)12-6-4-3-5-7-12/h3-7,11,13H,2,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNUTDUEVHRPCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-{[(1E)-2-(2-chloro-6-fluorophenyl)-1-azavinyl]amino}-1,3-dimethyl-7-(2-methy lprop-2-enyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2878913.png)
![(2,4-Diphenyl-5-pyrimidinyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone](/img/structure/B2878915.png)
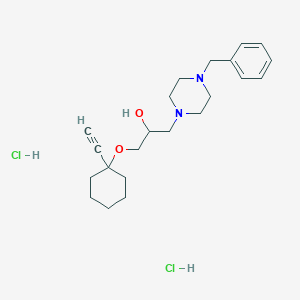
![(E)-methyl 4-(((2-amino-3-((2-methoxyethyl)carbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)benzoate](/img/structure/B2878919.png)
![2-{[(Tert-butoxy)carbonyl]amino}-5-cyanopentanoic acid](/img/structure/B2878920.png)
![methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2878922.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(2-cyanophenyl)benzamide](/img/structure/B2878924.png)
![6-[3-(dimethylamino)acryloyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2878925.png)

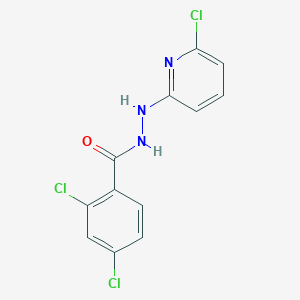
![1-[(2,4-Dichlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2878928.png)
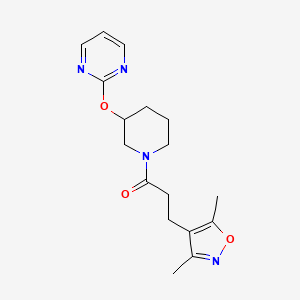
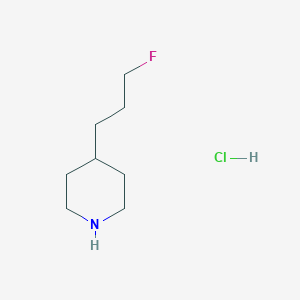
![[(2R,3R)-3-(2-Iodophenyl)oxiran-2-yl]methanol](/img/structure/B2878934.png)
